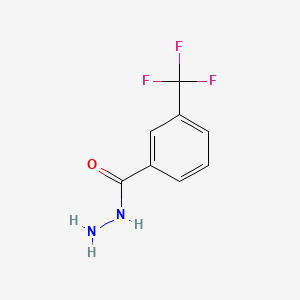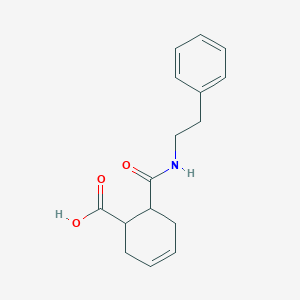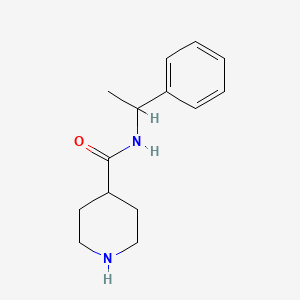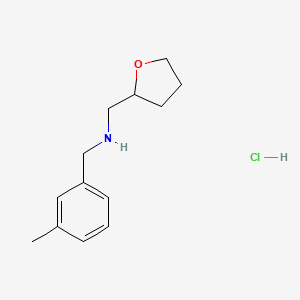
3-(Trifluorométhyl)benzohydrazide
Vue d'ensemble
Description
3-(Trifluoromethyl)benzohydrazide is a useful research compound. Its molecular formula is C8H7F3N2O and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Trifluoromethyl)benzohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Trifluoromethyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie : Inhibition de la cholinestérase
Les dérivés de la 3-(trifluorométhyl)benzohydrazide ont été étudiés pour leur potentiel en tant qu'inhibiteurs de la cholinestérase . Ces composés sont d'intérêt en pharmacologie en raison de leur capacité à inhiber l'acétylcholinestérase (AChE) et la butyrylcholinestérase (BuChE), enzymes impliquées dans la dégradation du neurotransmetteur acétylcholine. L'inhibition de ces enzymes peut être bénéfique dans le traitement de maladies comme la maladie d'Alzheimer, où les niveaux d'acétylcholine sont considérablement réduits.
Biochimie : Activité antimicrobienne
L'échafaudage hydrazide-hydrazone de la this compound a été identifié comme ayant un large spectre d'activité biologique, y compris des propriétés antimicrobiennes . Ces composés ont montré une activité contre une gamme d'organismes, y compris les bactéries Gram-positives et Gram-négatives, les mycobactéries, les levures et les moisissures, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens.
Génie chimique : Optimisation des procédés
En génie chimique, la this compound est utilisée pour ses propriétés réactives dans divers processus de synthèse . Sa stabilité dans différentes conditions en fait un candidat pour des études d'optimisation des processus, dont l'objectif est d'améliorer l'efficacité et le rendement de la production chimique.
Sciences de l'environnement : Dégradation des polluants
La recherche sur les applications environnementales de la this compound comprend son utilisation dans la dégradation des polluants . Sa structure chimique permet des réactions qui peuvent décomposer des substances nocives, contribuant potentiellement aux efforts de nettoyage de l'environnement.
Safety and Hazards
The safety data sheet for 3-(Trifluoromethyl)benzohydrazide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It’s known that the compound affects the respiratory system
Biochemical Pathways
Some studies suggest that benzhydrazide derivatives can display fungicidal activity , indicating potential effects on fungal biochemical pathways. More research is needed to elucidate the specific pathways affected and their downstream effects.
Result of Action
Some research suggests that benzhydrazide derivatives can have antimicrobial effects , which could imply a range of potential cellular effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 3-(Trifluoromethyl)benzohydrazide, it’s recommended to keep it away from open flames, hot surfaces, and sources of ignition, and take precautionary measures against static discharge
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)benzohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with acetylcholinesterase and butyrylcholinesterase, where 3-(Trifluoromethyl)benzohydrazide acts as an inhibitor . This inhibition is crucial as it affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing nerve signal transmission. Additionally, the compound’s electron-withdrawing trifluoromethyl group enhances its biological half-life by impeding oxidative metabolism and improving cellular membrane permeability .
Cellular Effects
3-(Trifluoromethyl)benzohydrazide has been observed to impact various cellular processes significantly. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of acetylcholinesterase and butyrylcholinesterase affects neurotransmission, which can alter cell signaling pathways . Furthermore, its ability to penetrate cellular membranes enhances its efficacy in modulating intracellular processes, including gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of 3-(Trifluoromethyl)benzohydrazide involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine . This binding interaction is facilitated by the trifluoromethyl group’s electron-withdrawing properties, which enhance the compound’s affinity for the enzyme’s active site. Additionally, 3-(Trifluoromethyl)benzohydrazide’s lipophilicity allows it to cross cellular membranes and interact with intracellular targets, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)benzohydrazide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that 3-(Trifluoromethyl)benzohydrazide maintains its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to sustained changes in cellular function and neurotransmission .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)benzohydrazide vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant adverse effects . At higher doses, 3-(Trifluoromethyl)benzohydrazide can lead to toxic effects, including respiratory irritation and skin irritation . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired biochemical outcomes while minimizing potential toxicity.
Metabolic Pathways
3-(Trifluoromethyl)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s trifluoromethyl group impedes oxidative metabolism, enhancing its biological half-life . Additionally, 3-(Trifluoromethyl)benzohydrazide’s interaction with acetylcholinesterase and butyrylcholinesterase affects the metabolic flux of acetylcholine, a critical neurotransmitter . These interactions underscore the compound’s role in modulating metabolic pathways and influencing metabolite levels.
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)benzohydrazide within cells and tissues are influenced by its lipophilicity and interaction with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes efficiently, facilitating its distribution within various cellular compartments . Additionally, 3-(Trifluoromethyl)benzohydrazide interacts with specific transporters and binding proteins that influence its localization and accumulation within tissues .
Subcellular Localization
3-(Trifluoromethyl)benzohydrazide’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound is primarily localized within the cytoplasm, where it interacts with acetylcholinesterase and butyrylcholinesterase . Additionally, its lipophilicity allows it to penetrate cellular membranes and reach intracellular targets, influencing its activity and function . These localization patterns are crucial for understanding the compound’s biochemical effects and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUSYNBASYGAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380514 | |
| Record name | 3-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22227-25-4 | |
| Record name | 3-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)benzoic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















